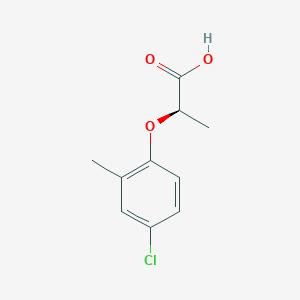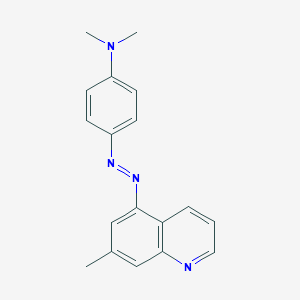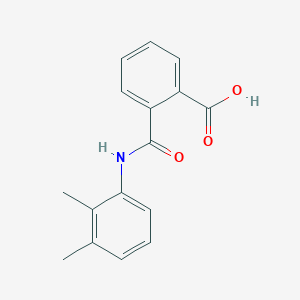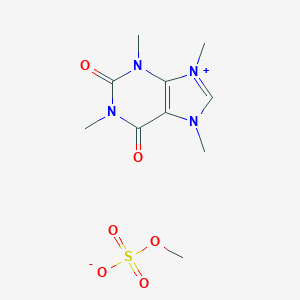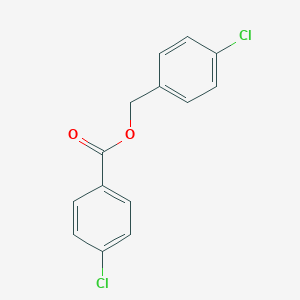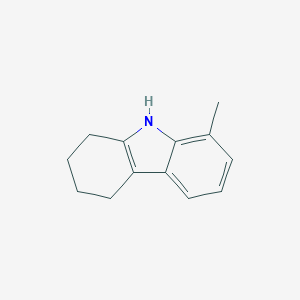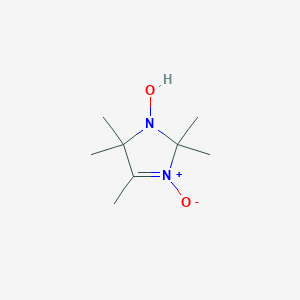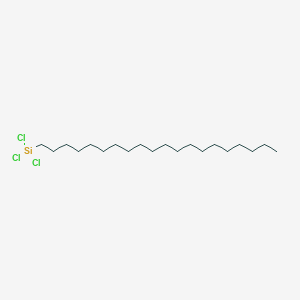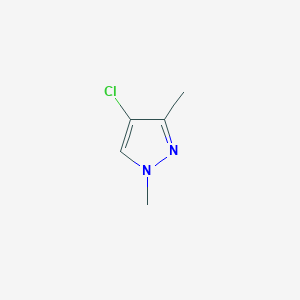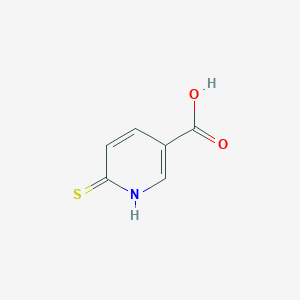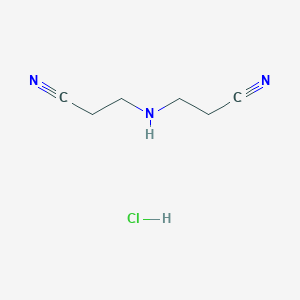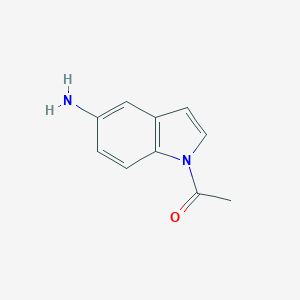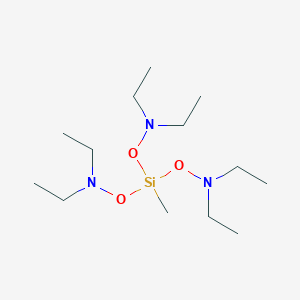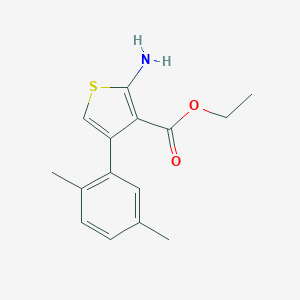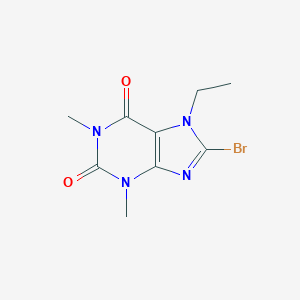
8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C9H11BrN4O2. It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrN4O2/c1-11-4-3 (9-6 (8)10-4)5 (13)12 (2)7 (11)14/h1-2H3, (H,9,10) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.11 g/mol. The melting point is reported to be between 304-309 degrees Celsius . It is typically stored at room temperature .Scientific Research Applications
Unusual Reactions and Synthesis
- The reaction of 8-bromo-substituted purine diones with trisamine in dimethylformamide (DMF) resulted in unexpected 8-dimethylamino-substituted products. This unusual reaction product formation was attributed to the initial reaction of DMF with trisamine, forming dimethylamine which then underwent a nucleophilic substitution reaction with the bromine atom (Khaliullin & Shabalina, 2020).
Biological Activity
- Synthesis and evaluation of xanthene derivatives, including the 8-bromo-7-ethyl purine dione structure, have shown antiasthmatic activity. The development focused on Phosphodiesterase 3 inhibitors, highlighting the potential of these compounds in anti-asthmatic therapy (Bhatia et al., 2016).
- Antidepressant properties were observed in a compound synthesized from 8-bromo-7-ethyl purine dione, which showed pronounced activity at a specific dosage, indicating its potential in depression treatment (Khaliullin et al., 2018).
Intermolecular Interactions and Material Design
- A quantitative investigation on intermolecular interactions within a purine derivative similar to the query compound provided insights into the anisotropic distribution of interaction energies. This study suggests applications of this class of molecules in the design of new materials, emphasizing the role of hydrogen bonds and electrostatic energy contributions in molecular stability (Shukla et al., 2020).
Novel Synthetic Methods
- A new one-step procedure for the preparation of thiazolo purine diones via the reaction of 8-halo purine diones with thiiranes has been reported. This method highlights the versatile synthetic utility of 8-bromo purine dione derivatives in organic chemistry (Khaliullin & Klen, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-bromo-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O2/c1-4-14-5-6(11-8(14)10)12(2)9(16)13(3)7(5)15/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTJWJGESBNSKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350327 |
Source


|
| Record name | 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
CAS RN |
17801-69-3 |
Source


|
| Record name | 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

